Methyl 6-formylpyridazine-3-carboxylate Methyl 6-formylpyridazine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 2138100-25-9
VCID: VC4426120
InChI: InChI=1S/C7H6N2O3/c1-12-7(11)6-3-2-5(4-10)8-9-6/h2-4H,1H3
SMILES: COC(=O)C1=NN=C(C=C1)C=O
Molecular Formula: C7H6N2O3
Molecular Weight: 166.136

Methyl 6-formylpyridazine-3-carboxylate

CAS No.: 2138100-25-9

Cat. No.: VC4426120

Molecular Formula: C7H6N2O3

Molecular Weight: 166.136

* For research use only. Not for human or veterinary use.

Methyl 6-formylpyridazine-3-carboxylate - 2138100-25-9

Specification

CAS No. 2138100-25-9
Molecular Formula C7H6N2O3
Molecular Weight 166.136
IUPAC Name methyl 6-formylpyridazine-3-carboxylate
Standard InChI InChI=1S/C7H6N2O3/c1-12-7(11)6-3-2-5(4-10)8-9-6/h2-4H,1H3
Standard InChI Key ORCOPQGQTZOQMD-UHFFFAOYSA-N
SMILES COC(=O)C1=NN=C(C=C1)C=O

Introduction

Chemical Structure and Properties

Molecular Characteristics

Methyl 6-formylpyridazine-3-carboxylate belongs to the pyridazine family, a six-membered aromatic ring containing two adjacent nitrogen atoms. The compound’s IUPAC name is methyl 6-formylpyridazine-3-carboxylate, with a molecular weight of 195.16 g/mol. Key structural features include:

  • Pyridazine core: Provides aromaticity and sites for electrophilic substitution.

  • Formyl group (-CHO) at C6: Enhances reactivity for nucleophilic additions or oxidations.

  • Methyl ester (-COOCH₃) at C3: Stabilizes the carboxylate group and influences solubility.

Table 1: Fundamental Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₇N₂O₃
Molecular Weight195.16 g/mol
IUPAC NameMethyl 6-formylpyridazine-3-carboxylate
Key Functional GroupsFormyl, methyl ester
Aromatic SystemPyridazine (C₄H₃N₂)

The compound’s reactivity is governed by its electron-deficient pyridazine ring, which facilitates interactions with nucleophiles, and the formyl group, which participates in condensation reactions.

Synthesis and Industrial Production

Synthetic Routes

While explicit protocols for methyl 6-formylpyridazine-3-carboxylate are scarce, its synthesis likely follows established methods for pyridazine derivatives:

  • Esterification: Reaction of pyridazine-3-carboxylic acid with methanol in the presence of an acid catalyst (e.g., H₂SO₄) yields the methyl ester.

  • Formylation: Direct formylation at C6 using Vilsmeier-Haack conditions (POCl₃, DMF) introduces the aldehyde group.

Critical parameters include temperature control (typically 0–5°C for formylation) and purification via chromatography or recrystallization. Industrial-scale production would optimize these steps for yield and cost-efficiency, potentially employing continuous-flow reactors.

Reactivity and Chemical Transformations

Oxidation and Reduction

  • Oxidation: The formyl group oxidizes to a carboxylic acid using agents like KMnO₄ or CrO₃, yielding pyridazine-3,6-dicarboxylic acid derivatives.

  • Reduction: Sodium borohydride (NaBH₄) reduces the formyl group to a hydroxymethyl group, producing methyl 6-(hydroxymethyl)pyridazine-3-carboxylate.

Nucleophilic Substitution

The electron-deficient pyridazine ring undergoes substitution at C4 or C5 positions. For example, halogenation with N-bromosuccinimide (NBS) introduces bromine, enhancing utility in cross-coupling reactions.

Industrial and Materials Science Applications

Agrochemicals

Pyridazine derivatives are precursors to herbicides and insecticides. Methyl 6-formylpyridazine-3-carboxylate could serve as an intermediate in synthesizing compounds with tailored phytotoxicity profiles.

Electronic Materials

The conjugated π-system of pyridazine derivatives enables applications in organic semiconductors. Functionalization of the formyl group with electron-withdrawing groups may enhance charge transport properties.

Comparison with Analogous Compounds

Table 2: Structural and Functional Comparisons

CompoundKey DifferencesApplications
Methyl 6-hydroxypyridazine-3-carboxylate-OH instead of -CHOLess reactive; prodrug forms
Methyl 6-aminopyridazine-3-carboxylate-NH₂ instead of -CHOHydrogen bonding in drug design
Methyl 6-bromopyridazine-3-carboxylate-Br instead of -CHOCross-coupling reactions

The formyl group’s electrophilicity distinguishes methyl 6-formylpyridazine-3-carboxylate, enabling covalent modifications critical in inhibitor design.

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